1-(3,5-Difluorophenyl)ethane-1-thiol
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Overview
Description
1-(3,5-Difluorophenyl)ethane-1-thiol is an organosulfur compound characterized by the presence of a thiol group (-SH) attached to an ethane chain, which is further substituted with a 3,5-difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 3,5-difluorobenzyl chloride with thiourea, followed by hydrolysis to yield the desired thiol compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are often employed to facilitate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Difluorophenyl)ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Addition: The thiol group can participate in thiol-ene “click” reactions, forming thioethers.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Addition: Alkenes or alkynes in the presence of a radical initiator.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Substitution: Halogenated or nitrated derivatives.
Addition: Thioethers.
Scientific Research Applications
1-(3,5-Difluorophenyl)ethane-1-thiol has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in thiol-ene “click” chemistry.
Biology: Investigated for its potential as a biochemical probe due to its thiol group, which can interact with various biological molecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of novel drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,5-Difluorophenyl)ethane-1-thiol is largely dependent on its thiol group, which can form covalent bonds with various molecular targets. This interaction can modulate the activity of enzymes, receptors, and other proteins, influencing biological pathways and cellular processes .
Comparison with Similar Compounds
- 1-(2,5-Difluorophenyl)ethane-1-thiol
- 1-(3,4-Difluorophenyl)ethan-1-one
Comparison: 1-(3,5-Difluorophenyl)ethane-1-thiol is unique due to the specific positioning of the fluorine atoms on the aromatic ring, which can influence its reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it a valuable tool in research and industrial applications .
Properties
Molecular Formula |
C8H8F2S |
---|---|
Molecular Weight |
174.21 g/mol |
IUPAC Name |
1-(3,5-difluorophenyl)ethanethiol |
InChI |
InChI=1S/C8H8F2S/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5,11H,1H3 |
InChI Key |
AQYQUUJRWGCLKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC(=C1)F)F)S |
Origin of Product |
United States |
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